N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3-chloro-4-methylphenyl and furamide groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and furamide derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents and desired products.
Major Products
Scientific Research Applications
N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chloro-4-methylphenyl)amino]ethyl}-2,4,6-trimethylaniline
- N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
Uniqueness
N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of a benzotriazole core with a furamide group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN4O2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13ClN4O2/c1-11-4-6-13(10-14(11)19)23-21-15-7-5-12(9-16(15)22-23)20-18(24)17-3-2-8-25-17/h2-10H,1H3,(H,20,24) |
InChI Key |
WPUXOAURQSLPPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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